3-Oxoheptanoic acid

Description

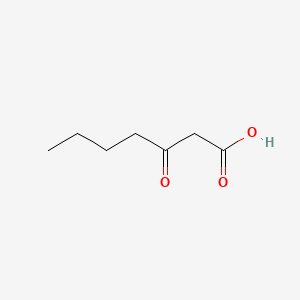

Structure

2D Structure

3D Structure

Properties

CAS No. |

63563-21-3 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-oxoheptanoic acid |

InChI |

InChI=1S/C7H12O3/c1-2-3-4-6(8)5-7(9)10/h2-5H2,1H3,(H,9,10) |

InChI Key |

PRRBQHNMYJRHFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-Oxoheptanoic acid chemical properties and structure

An In-Depth Technical Guide to 3-Oxoheptanoic Acid: Chemical Properties and Structure

Introduction

This compound, also known as n-valeryl acetic acid, is a medium-chain oxo-fatty acid.[1] As a beta-keto acid, it is characterized by a ketone functional group at the third carbon (beta position) relative to the carboxylic acid. This structure makes it an important intermediate in metabolic pathways, particularly in the catabolism of fatty acids. Understanding its chemical properties, structure, and metabolic fate is crucial for researchers in biochemistry, metabolic disorders, and drug development. This guide provides a comprehensive overview of this compound, summarizing its physicochemical properties, outlining analytical methodologies, and visualizing its structure and metabolic context.

Chemical Structure and Identifiers

The fundamental identity of a chemical compound is defined by its structure and standardized nomenclature.

1.1 IUPAC Name and Synonyms

-

IUPAC Name : this compound[1]

-

Common Synonyms : n-valeryl acetic acid, 3-ketoheptanoic acid[1]

-

CAS Number : 63563-21-3[1]

1.2 Molecular Structure

The structure of this compound consists of a seven-carbon chain with a carboxylic acid group at one terminus and a ketone group at the C-3 position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that many of these values are predicted through computational models due to a lack of extensive experimental data in published literature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[1][2] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 144.078644241 Da | PubChem[1] |

| SMILES | CCCCC(=O)CC(=O)O | PubChem[1][2] |

| InChIKey | PRRBQHNMYJRHFW-UHFFFAOYSA-N | PubChem[1][2] |

| Predicted pKa | 4.48 (Strongest Acidic) | ChemAxon (via HMDB) |

| Predicted logP | 0.89 | ALOGPS (via HMDB) |

| Predicted Water Solubility (logS) | -1.2 | ALOGPS (via HMDB) |

| Physical Description | A very hydrophobic molecule, practically insoluble in water, and relatively neutral. | HMDB |

Experimental Protocols

While specific synthesis protocols for this compound are not widely documented, its analysis follows standard methods for organic acids, particularly in biological matrices. The detection and quantification typically involve chromatographic separation coupled with mass spectrometry.

3.1 General Analytical Workflow

A common workflow for the analysis of this compound from biological samples (e.g., urine, plasma) is outlined below. This procedure is adapted from methodologies used for similar medium-chain keto acids, such as 3-oxooctanoic acid, which is a known biomarker in metabolic disorders.[3]

Caption: General analytical workflow for this compound quantification.

3.2 Detailed Methodology: GC-MS Analysis

-

Sample Preparation : Acidify the biological sample (e.g., 1 mL of urine) with HCl.

-

Extraction : Extract the organic acids from the sample using a solvent like ethyl acetate. Repeat the extraction multiple times and pool the organic layers.

-

Drying : Dry the pooled organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.

-

Derivatization : To make the acid volatile for Gas Chromatography (GC), it must be derivatized. A common method is methylation. Add a solution of diazomethane (B1218177) in ether, or a milder agent like (trimethylsilyl)diazomethane with methanol, to the dried extract. This converts the carboxylic acid to its methyl ester (methyl 3-oxoheptanoate).[4]

-

GC-MS Analysis : Inject the derivatized sample into a GC-MS system.

-

GC Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program : Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to elute compounds of varying volatility.

-

Mass Spectrometry : Operate the mass spectrometer in Electron Ionization (EI) mode. Scan a mass range (e.g., m/z 40-400) or use Selected Ion Monitoring (SIM) for higher sensitivity if the fragmentation pattern is known.

-

-

Quantification : Create a calibration curve using standards of purified this compound (or its methyl ester) of known concentrations that have undergone the same sample preparation process. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biological Context and Metabolic Pathways

This compound is an intermediate in the beta-oxidation of odd-chain fatty acids. Specifically, it is the ketoacyl-CoA derivative formed during the breakdown of heptanoic acid (a C7 fatty acid). The accumulation of related oxo-fatty acids in biological fluids can be indicative of certain metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3]

4.1 Putative Metabolic Pathway: Beta-Oxidation

The beta-oxidation of fatty acids is a mitochondrial process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle. For heptanoyl-CoA (the activated form of heptanoic acid), the first cycle proceeds as follows:

-

Activation : Heptanoic acid is converted to Heptanoyl-CoA in the cytoplasm.

-

Dehydrogenation : Heptanoyl-CoA is oxidized by an Acyl-CoA dehydrogenase to form a double bond between the alpha and beta carbons.

-

Hydration : An enoyl-CoA hydratase adds a water molecule across the double bond, forming 3-hydroxyheptanoyl-CoA.

-

Dehydrogenation : A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, yielding 3-oxoheptanoyl-CoA .

-

Thiolysis : A thiolase enzyme cleaves 3-oxoheptanoyl-CoA, releasing Acetyl-CoA (a C2 unit) and Propionyl-CoA (a C5 unit).

The propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Caption: Putative metabolic pathway of 3-oxoheptanoyl-CoA formation.

References

An In-depth Technical Guide to 3-Oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-oxoheptanoic acid, including its chemical identity, physicochemical properties, and its place within metabolic pathways. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes known information and presents representative experimental protocols and metabolic pathways based on closely related compounds.

Chemical Identity and Properties

This compound, a medium-chain keto acid, is identified by the following:

Physicochemical Data

Quantitative data for this compound is primarily based on computational models. The following table summarizes key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 144.07864425 Da | HMDB |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Water Solubility | Expected to be sparingly soluble to insoluble | HMDB |

| logP (predicted) | 0.89 - 1.59 | HMDB |

| pKa (Strongest Acidic, predicted) | 4.48 | HMDB |

Biological Significance and Metabolic Context

This compound is a beta-keto acid derivative of heptanoic acid. Beta-keto acids are intermediates in the metabolism of fatty acids. While specific pathways detailing the synthesis and degradation of this compound are not extensively documented, its role can be inferred from the well-established pathways of similar medium-chain fatty acids, such as beta-oxidation.

Disruptions in fatty acid metabolism, for instance in genetic disorders like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, can lead to the accumulation of medium-chain fatty acids and their derivatives. In such conditions, excess octanoyl-CoA (an eight-carbon fatty acyl-CoA) is diverted to alternative metabolic pathways, leading to the formation of metabolites like 3-oxooctanoic acid.[2] It is plausible that similar metabolic disruptions involving seven-carbon fatty acids could lead to the accumulation of this compound.

Putative Metabolic Pathway

The following diagram illustrates a putative metabolic pathway for this compound, based on the principles of fatty acid beta-oxidation.

Caption: A putative metabolic pathway for this compound via beta-oxidation.

Experimental Protocols

Detailed and validated experimental protocols specifically for this compound are not widely available. However, methodologies for the synthesis, purification, and analysis of structurally similar compounds, such as other oxoheptanoic acids and their derivatives, can be adapted. The following sections provide representative protocols.

Synthesis of a 7-Aryl-7-Oxoheptanoic Acid Derivative (Representative)

A common method for the synthesis of related compounds is the Friedel-Crafts acylation. The following is a representative protocol for the synthesis of a 7-aryl-7-oxoheptanoic acid derivative.

Materials:

-

Pimelic acid

-

Thionyl chloride

-

Anhydrous aluminum chloride

-

1,3-dimethylbenzene (m-xylene)

-

Anhydrous dichloromethane (B109758)

-

Hydrochloric acid

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for elution

Procedure:

-

Preparation of Pimeloyl Chloride: In a round-bottom flask, slowly add thionyl chloride to pimelic acid. Heat the mixture to reflux for 2 hours. Remove excess thionyl chloride by distillation under reduced pressure. The resulting pimeloyl chloride is used in the next step.[3]

-

Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool to 0°C. Dissolve the pimeloyl chloride in anhydrous 1,3-dimethylbenzene and add this solution dropwise to the aluminum chloride suspension while maintaining the temperature at 0°C. After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.[3]

-

Workup and Extraction: Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.[4]

-

Purification: Wash the combined organic layers with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.[3]

References

An In-depth Technical Guide to the Synthesis of 3-Oxoheptanoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-oxoheptanoic acid and its derivatives. This compound, a β-keto acid, and its esters are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their bifunctional nature allows for a variety of chemical transformations, making them key building blocks for more complex molecules. This guide details common synthetic routes, provides in-depth experimental protocols, and presents quantitative data to assist researchers in their practical applications.

Core Synthesis Strategies

The synthesis of this compound and its derivatives primarily revolves around the formation of its more stable ester precursors, namely ethyl and methyl 3-oxoheptanoate. The free acid is often susceptible to decarboxylation, especially at elevated temperatures.

Synthesis of 3-Oxoheptanoate Esters

The most prevalent method for synthesizing β-keto esters like ethyl 3-oxoheptanoate is the crossed Claisen condensation . This reaction involves the base-promoted condensation between two different esters. For the synthesis of ethyl 3-oxoheptanoate, typical reactants are ethyl pentanoate and ethyl acetate (B1210297). To minimize self-condensation products, the ester with α-hydrogens that is intended to act as the nucleophile (e.g., ethyl acetate) should be deprotonated first with a strong base before the slow addition of the second ester (the electrophile, e.g., ethyl pentanoate).

An alternative approach is the acylation of an ester enolate with an acyl chloride. For instance, the enolate of ethyl acetate can be acylated with pentanoyl chloride.

Synthesis of this compound

This compound is typically prepared by the hydrolysis of its corresponding ester, such as ethyl or methyl 3-oxoheptanoate. This hydrolysis can be carried out under acidic or basic conditions. However, care must be taken as the resulting β-keto acid can readily undergo decarboxylation to produce 2-hexanone.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative this compound derivatives.

Table 1: Synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid via Friedel-Crafts Acylation

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 1,3-Dichlorobenzene (B1664543) | 14.7 | g | Limiting Reagent |

| Pimelic Anhydride (B1165640) | 14.2 | g | |

| Anhydrous Aluminum Chloride | 29.3 | g | Catalyst |

| Stoichiometry | |||

| Molar Ratio (Dichlorobenzene:Anhydride:AlCl₃) | 1 : 1.1 : 2.2 | ||

| Product | |||

| 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | 20.2 - 24.6 | g | Based on a typical 70-85% yield |

Table 2: Physicochemical Properties of Ethyl 3-Oxoheptanoate

| Property | Value | Reference |

| CAS Number | 7737-62-4 | |

| Molecular Formula | C₉H₁₆O₃ | |

| Molecular Weight | 172.22 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 0.970 g/cm³ | |

| Boiling Point | 110 - 112 °C at 15 mmHg | |

| Refractive Index | 1.430 | |

| Purity | ≥ 95% (GC) |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Oxoheptanoate via Crossed Claisen Condensation

This protocol describes a method to favor the desired crossed-condensation product by pre-forming the enolate of the more acidic ester.

Materials:

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi)

-

Ethyl acetate

-

Ethyl pentanoate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF and cool the solution to -78 °C. Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Addition of the First Ester: Slowly add ethyl acetate (1.0 equivalent) to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

-

Addition of the Second Ester: Add a solution of ethyl pentanoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid via Friedel-Crafts Acylation

This protocol details the synthesis of an aryl keto-acid derivative.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Pimelic anhydride

-

1,3-Dichlorobenzene

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Reagent Preparation: Suspend anhydrous aluminum chloride (29.3 g) in anhydrous dichloromethane (150 mL) in the reaction flask. Cool the suspension to 0 °C using an ice bath.

-

Formation of the Acylium Ion: Dissolve pimelic anhydride (14.2 g) in anhydrous dichloromethane (50 mL) and add this solution to the dropping funnel. Add the pimelic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Friedel-Crafts Acylation: After the addition is complete, add 1,3-dichlorobenzene (14.7 g) dropwise to the reaction mixture over 30 minutes at 0 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Quenching the Reaction: After completion, cool the mixture back to 0 °C. Slowly and carefully pour the mixture onto a vigorously stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) in a large beaker within a fume hood.

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine all organic layers.

-

Purification: Wash the combined organic layers with deionized water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizing Synthesis and Logic

Synthesis Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis protocols described.

The Enigmatic Presence of 3-Oxoheptanoic Acid in Eukaryotes: A Technical Deep Dive

For Immediate Release

[CITY, STATE] – [Date] – While the world of metabolomics continues to uncover a vast landscape of endogenous molecules, the natural occurrence and biological significance of the beta-keto acid, 3-oxoheptanoic acid, in eukaryotes has remained largely uncharted territory. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this intriguing molecule, catering to researchers, scientists, and drug development professionals. The focus is on its known presence in the plant kingdom, potential biosynthetic pathways, and the analytical methodologies required for its detection and quantification, laying the groundwork for future investigations into its physiological roles.

Natural Occurrence: A Glimpse into the Plant Metabolome

To date, the most definitive evidence for the natural occurrence of this compound in a eukaryotic organism comes from metabolomic studies of the medicinal plant, Eucommia ulmoides. Commonly known as the Hardy Rubber Tree, its leaves are utilized in traditional medicine and as a tea. While comprehensive quantitative data for this compound remains to be published, its identification in untargeted metabolomic analyses of E. ulmoides leaf tea provides a crucial starting point for understanding its distribution in the plant kingdom.[1][2] Further research is necessary to determine the concentration of this compound in various tissues of E. ulmoides and to explore its presence in other plant species.

At present, there is a lack of direct evidence for the natural occurrence of this compound in mammals, fungi, or protists in the peer-reviewed literature. Its existence in these kingdoms remains a compelling area for future metabolomic exploration.

Putative Biosynthesis: The Role of Fatty Acid β-Oxidation

While a specific biosynthetic pathway for this compound has not been elucidated in any eukaryotic organism, its structure strongly suggests it is a product of fatty acid metabolism. The most plausible route for its formation is through the β-oxidation of odd-chain fatty acids, specifically heptanoic acid.

In eukaryotes, β-oxidation is a mitochondrial process that sequentially shortens fatty acyl-CoA molecules.[3][4] The cycle involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. In the context of heptanoyl-CoA, the first two cycles of β-oxidation would proceed as expected. The final cycle, starting with a three-carbon fatty acyl-CoA (propionyl-CoA), would not undergo the same process. Instead, it is the preceding five-carbon acyl-CoA (valeryl-CoA) that upon one round of β-oxidation would yield acetyl-CoA and propionyl-CoA. The intermediate in this final round of oxidation of a C7 fatty acid would be 3-oxoheptanoyl-CoA. It is conceivable that this intermediate could be released from the β-oxidation spiral before thiolytic cleavage, or that free this compound could be generated from the hydrolysis of 3-oxoheptanoyl-CoA.

Hypothetical β-oxidation pathway for heptanoyl-CoA leading to 3-oxoheptanoyl-CoA.

Signaling Pathways: An Unexplored Frontier

Currently, there is no direct evidence implicating this compound in any specific signaling pathways within eukaryotes. However, as a medium-chain fatty acid derivative, it could potentially interact with pathways known to be modulated by other fatty acids. These could include pathways involved in energy metabolism, inflammation, and cellular signaling. Further research, including ligand-binding assays and pathway analysis studies, is required to uncover any potential signaling roles of this molecule.

Data Presentation: A Call for Quantitative Analysis

The primary limitation in the study of this compound is the absence of quantitative data regarding its concentration in any eukaryotic tissue or biofluid. The metabolomics study on Eucommia ulmoides identified its presence but did not provide concentration levels.[1][2] Future research should prioritize the development and application of quantitative assays to establish baseline levels of this compound in various biological matrices.

Table 1: Quantitative Data on this compound in Eukaryotes

| Eukaryotic Group | Species | Tissue/Biofluid | Concentration | Reference |

|---|---|---|---|---|

| Plant | Eucommia ulmoides | Leaf | Detected, not quantified | [1][2] |

| Mammal | - | - | Not yet reported | - |

| Fungus | - | - | Not yet reported | - |

| Protist | - | - | Not yet reported | - |

Experimental Protocols: A Roadmap for Detection and Quantification

Given the lack of a standardized, validated protocol for the analysis of this compound, the following methodologies are proposed based on established techniques for the analysis of similar keto acids and fatty acids.

Protocol 1: Extraction of this compound from Plant Tissue

This protocol outlines a general procedure for the extraction of organic acids from plant material, which can be adapted for this compound.

-

Sample Preparation: Flash-freeze fresh plant tissue (e.g., Eucommia ulmoides leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: To approximately 100 mg of powdered tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol).

-

Homogenization: Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes in an ice bath.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., 50% methanol (B129727) for LC-MS analysis).

General workflow for the extraction of this compound from plant tissue.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of small molecules in complex biological matrices.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to achieve separation from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for carboxylic acids.

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: A precursor ion corresponding to the deprotonated molecule [M-H]⁻ of this compound (m/z 143.07) should be selected. Product ions would need to be determined by infusing a standard of the compound and performing a product ion scan.

-

-

Quantification:

-

Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations.

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is highly recommended for accurate quantification.

-

Data Analysis: Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Workflow for the quantification of this compound by LC-MS/MS.

Conclusion and Future Directions

The discovery of this compound in Eucommia ulmoides opens a new avenue of research into the metabolism and potential biological roles of medium-chain keto acids in eukaryotes. The immediate priorities for the scientific community should be to develop robust quantitative methods, survey a wider range of eukaryotic organisms for its presence, and elucidate its biosynthetic and metabolic pathways. Understanding the function of this molecule could provide novel insights into eukaryotic metabolism and potentially lead to new therapeutic or biotechnological applications. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. Biotransformation of testosterone and testosterone heptanoate by four filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta oxidation - Wikipedia [en.wikipedia.org]

- 4. microbenotes.com [microbenotes.com]

The Biosynthesis of 3-Oxoheptanoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the potential biosynthetic pathways of 3-oxoheptanoic acid, a seven-carbon β-keto acid. While a dedicated pathway for this specific molecule is not extensively characterized in current literature, this document consolidates existing knowledge on fatty acid metabolism to propose two primary putative routes: the canonical Fatty Acid Synthase (FAS) pathway and the reverse β-oxidation cycle. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for future investigation into the biosynthesis of medium-chain keto acids. The content includes detailed descriptions of the enzymatic steps, proposed reaction schemes, and adaptable experimental protocols for key enzymes. All quantitative data from related studies are summarized, and logical and metabolic pathways are visualized using the DOT language for clarity.

Introduction

This compound, a medium-chain keto acid, and its derivatives are of growing interest in various fields, including chemical synthesis and potentially as metabolic intermediates. Understanding the biosynthesis of such molecules is crucial for their potential biotechnological production and for elucidating their physiological roles. This guide outlines the two most probable biosynthetic pathways for this compound: as an intermediate in the de novo fatty acid synthesis pathway and through the reversal of the β-oxidation pathway.

Putative Biosynthetic Pathways of this compound

Two primary metabolic pathways are proposed for the biosynthesis of this compound.

Pathway 1: De Novo Fatty Acid Synthesis (FAS) Pathway

In most organisms, fatty acid synthesis is an iterative process that extends a growing acyl chain by two-carbon units. It is conceivable that 3-oxoheptanoyl-ACP is an intermediate in this pathway, particularly in organisms that produce odd-chain fatty acids. The synthesis would likely start with a three-carbon primer, propionyl-CoA, followed by two rounds of elongation.

The key enzymatic steps are as follows:

-

Priming: The pathway is initiated with a three-carbon acyl-CoA, propionyl-CoA, which is loaded onto the acyl carrier protein (ACP) to form propionyl-ACP.

-

First Elongation Cycle:

-

Condensation: Propionyl-ACP condenses with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (KAS), to form 3-oxopentanoyl-ACP.

-

Reduction: The keto group of 3-oxopentanoyl-ACP is reduced to a hydroxyl group by β-ketoacyl-ACP reductase (KR).

-

Dehydration: A water molecule is removed by β-hydroxyacyl-ACP dehydratase (DH).

-

Reduction: The resulting double bond is reduced by enoyl-ACP reductase (ER) to yield pentanoyl-ACP.

-

-

Second Elongation Cycle:

-

Condensation: Pentanoyl-ACP condenses with another molecule of malonyl-ACP, catalyzed by a KAS enzyme, to produce 3-oxoheptanoyl-ACP .

-

-

Termination: The synthesis can be terminated at this stage by a thioesterase, which hydrolyzes the acyl-ACP thioester bond to release free This compound .

Biological role of beta-keto acids in metabolism

An In-depth Technical Guide on the Core Biological Role of Beta-Keto Acids in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-keto acids are organic compounds containing a ketone group at the beta-position relative to a carboxylic acid. In metabolic biochemistry, they are critical intermediates and end-products in several major pathways. The most prominent examples in mammalian metabolism are acetoacetate (B1235776), a primary ketone body, and beta-ketoacyl-CoA, an intermediate in fatty acid oxidation.[1] These molecules are not merely metabolic fuels; they are also emerging as key signaling molecules that influence cellular processes and gene expression. This guide provides a comprehensive overview of the synthesis, utilization, and multifaceted roles of beta-keto acids, with a focus on quantitative data, experimental methodologies, and the intricate pathways they govern.

Synthesis of Beta-Keto Acids: Ketogenesis

The primary pathway for the synthesis of the beta-keto acid acetoacetate is ketogenesis, which occurs predominantly in the mitochondria of liver cells.[2] This process is upregulated during periods of low carbohydrate availability, such as fasting, prolonged exercise, or a ketogenic diet, when fatty acid oxidation is high.[3] The liver produces ketone bodies from the breakdown of fatty acids, but it cannot utilize them for energy due to the lack of the enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT).[2][3]

The key steps of ketogenesis are as follows:

-

Thiolase (Acetyl-CoA Acetyltransferase, ACAT): Two molecules of acetyl-CoA, primarily derived from the beta-oxidation of fatty acids, are condensed to form acetoacetyl-CoA.[2] This reaction is reversible.[4]

-

HMG-CoA Synthase: Acetoacetyl-CoA then combines with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2][5]

-

HMG-CoA Lyase: HMG-CoA is cleaved to produce the beta-keto acid acetoacetate and acetyl-CoA.[5][6] This is a key regulatory step in ketogenesis.[6]

Acetoacetate can then be either reduced to D-β-hydroxybutyrate (another ketone body) by β-hydroxybutyrate dehydrogenase or can spontaneously decarboxylate to form acetone.[2][7]

Utilization of Beta-Keto Acids: Ketolysis

Extrahepatic tissues, particularly the brain, heart, and skeletal muscle, can use ketone bodies as a significant energy source.[3] The brain, for instance, derives a substantial portion of its energy from ketone bodies during prolonged fasting.[2] The pathway for ketone body utilization is known as ketolysis.

The central steps of ketolysis are:

-

β-Hydroxybutyrate Dehydrogenase: D-β-hydroxybutyrate is oxidized back to acetoacetate.

-

Succinyl-CoA:3-ketoacid-CoA transferase (SCOT): This is the rate-limiting enzyme in ketolysis.[8] It transfers a CoA moiety from succinyl-CoA (an intermediate of the citric acid cycle) to acetoacetate, forming acetoacetyl-CoA and succinate.[9][10]

-

Thiolase: Acetoacetyl-CoA is then cleaved by thiolase into two molecules of acetyl-CoA, which can then enter the citric acid cycle to generate ATP.[11]

Role in Fatty Acid and Amino Acid Metabolism

Fatty Acid Beta-Oxidation

During the beta-oxidation of fatty acids, a beta-ketoacyl-CoA is formed as a key intermediate in each cycle of the spiral. The enzyme 3-ketoacyl-CoA thiolase catalyzes the final step, cleaving the beta-ketoacyl-CoA into a shortened acyl-CoA and a molecule of acetyl-CoA.[12] This process repeats until the fatty acid is completely converted into acetyl-CoA units. Thiolases are broadly categorized as degradative (involved in beta-oxidation) and biosynthetic (involved in ketogenesis).[4][13]

Catabolism of Ketogenic Amino Acids

Amino acids that can be degraded into acetyl-CoA or acetoacetyl-CoA are termed "ketogenic".[14] These precursors can then enter the ketogenesis pathway. The exclusively ketogenic amino acids in humans are leucine (B10760876) and lysine .[14] Several others, including phenylalanine, isoleucine, tryptophan, and tyrosine, are both ketogenic and glucogenic.[14] The catabolism of leucine is a significant source of HMG-CoA, directly feeding into the production of acetoacetate.[6][15]

Beta-Keto Acids as Signaling Molecules

Beyond their role as energy substrates, ketone bodies, particularly D-β-hydroxybutyrate, function as signaling molecules, linking the metabolic state to the regulation of gene expression and cellular function.[16][17]

-

Histone Deacetylase (HDAC) Inhibition: D-β-hydroxybutyrate is a direct inhibitor of class I histone deacetylases (HDACs).[16] By inhibiting HDACs, it promotes histone acetylation, leading to a more open chromatin structure and changes in the transcription of genes associated with oxidative stress resistance and metabolism.

-

Inflammasome Inhibition: D-β-hydroxybutyrate has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system, thereby exerting anti-inflammatory effects.

-

Epigenetic Modification: A novel post-translational modification, histone β-hydroxybutyrylation (kbhb), has been identified.[17] This modification is directly regulated by the concentration of D-β-hydroxybutyrate and marks gene promoters and active enhancers, suggesting a direct role in epigenetic regulation.[17]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to beta-keto acid metabolism. These values can vary significantly based on physiological state (e.g., fed vs. fasted), species, and analytical method.

| Parameter | Analyte/Enzyme | Typical Value/Range | Context | Source |

| Plasma Concentration | Acetoacetate | 0.05 - 0.5 mM | Fed vs. Fasted Human | [2],[18] |

| β-Hydroxybutyrate | 0.1 - 3.0+ mM | Fed vs. Fasted/Ketosis Human | [2],[18] | |

| Metabolic Flux (Rate of Appearance) | Total Ketone Bodies | Varies (e.g., ~15-60 µmol/kg/min) | 18-h Fasted Mice | [18],[19] |

| Enzyme Activity | SCOT (Succinyl-CoA:3-ketoacid-CoA transferase) | Decreased >70% | Pancreatic islets of GK rat (Type 2 Diabetes model) vs. control | [9] |

| Enzyme pKa | Acetoacetate | 3.6 | Biochemical property | [2] |

| β-Hydroxybutyrate | 4.7 | Biochemical property | [2] |

Experimental Protocols

Quantification of Beta-Keto Acids in Biological Samples

A robust and widely used method for the simultaneous quantification of acetoacetate and β-hydroxybutyrate is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[20][21]

Detailed Methodology:

-

Sample Preparation:

-

Spike biological samples (serum, plasma, or tissue homogenates) with stable isotope-labeled internal standards (e.g., [U-¹³C₄]Acetoacetate and [3,4,4,4-D₄]βOHB).[20][22] This is crucial for accurate quantification, especially given the chemical instability of acetoacetate.

-

Perform protein precipitation by adding a cold organic solvent mixture (e.g., acetonitrile/methanol (B129727), 1:1 v/v).[22]

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins.[22]

-

Collect the supernatant for analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatography: Inject the supernatant onto a reverse-phase UPLC column (e.g., a C18 column). Use a gradient elution with appropriate mobile phases (e.g., water and methanol with a small amount of formic acid) to separate the analytes. A typical rapid analysis can be completed in under 7 minutes per sample.[20][21]

-

Mass Spectrometry: Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).[23]

-

Transitions: Define specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. For example:

-

Acetoacetate (endogenous)

-

[U-¹³C₄]Acetoacetate (internal standard)

-

β-Hydroxybutyrate (endogenous)

-

[3,4,4,4-D₄]βOHB (internal standard)

-

-

Quantification: Construct a standard curve using known concentrations of the analytes. The concentration in the unknown sample is determined by comparing the peak area ratio of the endogenous analyte to its stable isotope-labeled internal standard against the standard curve.[24]

-

In Vivo Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) using stable isotope tracers is employed to determine the rates of production (Rate of appearance, Ra), disposal (Rd), and interconversion (Ri) of ketone bodies in vivo.[18][25]

Detailed Methodology:

-

Tracer Infusion:

-

A dual-tracer approach is required for accurate flux determination, accounting for the interconversion between acetoacetate and β-hydroxybutyrate.[18][25]

-

Simultaneously infuse two distinct stable isotope-labeled ketone bodies (e.g., [U-¹³C₄]Acetoacetate and [3,4,4,4-D₄]βOHB) intravenously at a constant rate until isotopic steady state is reached.

-

-

Blood Sampling:

-

Collect blood samples at baseline (before infusion) and at several time points during the steady-state infusion period.

-

-

Sample Analysis (LC-MS/MS):

-

Process plasma samples as described in Protocol 6.1.

-

Analyze the samples by LC-MS/MS to determine the isotopic enrichment (the ratio of labeled to unlabeled species) for both acetoacetate and β-hydroxybutyrate.

-

-

Flux Calculation:

-

Use a two-pool metabolic model that accounts for the appearance, disposal, and interconversion of both acetoacetate and β-hydroxybutyrate.[18]

-

The flux rates (Ra, Rd, Ri) are calculated by fitting the isotopic enrichment data and the known tracer infusion rates to the model equations.[18][25] This approach provides a dynamic view of ketone body metabolism that cannot be obtained from concentration measurements alone.

-

Conclusion

Beta-keto acids are central players in metabolic homeostasis, acting as a crucial link between fatty acid, amino acid, and carbohydrate metabolism. Their primary role is to serve as an alternative energy source, particularly for the brain, during periods of glucose scarcity. The synthesis of acetoacetate in the liver (ketogenesis) and its utilization in peripheral tissues (ketolysis) are tightly regulated processes. Furthermore, the discovery of their function as signaling molecules, capable of modulating inflammation and gene expression through epigenetic mechanisms, has opened new avenues for therapeutic intervention in a range of metabolic and inflammatory diseases. A thorough understanding of the biochemistry, regulation, and quantification of beta-keto acids is therefore essential for researchers and clinicians in the fields of metabolism, neuroscience, and drug development.

References

- 1. Keto acid - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ketone bodies - Wikipedia [en.wikipedia.org]

- 4. Thiolase - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]

- 7. perfectketo.com [perfectketo.com]

- 8. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Lower Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT) and ATP Citrate Lyase In Pancreatic Islets of A Rat Model of Type 2 Diabetes: Knockdown of SCOT Inhibits Insulin Release In Rat Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Succinyl-CoA:3-ketoacid CoA transferase deficiency | MedlinePlus Genetics [medlineplus.gov]

- 11. publications.aap.org [publications.aap.org]

- 12. fiveable.me [fiveable.me]

- 13. Thiolase - Wikiwand [wikiwand.com]

- 14. Ketogenic amino acid - Wikipedia [en.wikipedia.org]

- 15. HMGCL gene: MedlinePlus Genetics [medlineplus.gov]

- 16. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 24. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

3-Oxoheptanoic Acid: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoheptanoic acid, a seven-carbon β-keto acid, is a key intermediate in the mitochondrial β-oxidation of odd-chain fatty acids. While less abundant than their even-chain counterparts, odd-chain fatty acids are prevalent in the diet, particularly from dairy products and ruminant meat, and are also produced by gut microbiota.[1] The metabolism of these fatty acids is crucial for maintaining energy homeostasis, and its dysregulation is associated with several inherited metabolic disorders.[2] This technical guide provides a comprehensive overview of the role of this compound in fatty acid metabolism, details experimental protocols for its analysis, and presents relevant quantitative data to support further research and therapeutic development.

The Role of this compound in Odd-Chain Fatty Acid Metabolism

The catabolism of odd-chain fatty acids largely follows the same β-oxidation spiral as even-chain fatty acids, with a critical distinction at the final thiolytic cleavage step.[1][3] The process begins with the activation of the fatty acid to its coenzyme A (CoA) ester, heptanoyl-CoA, in the cytoplasm. This is followed by its transport into the mitochondrial matrix via the carnitine shuttle.

Within the mitochondrion, heptanoyl-CoA undergoes two cycles of β-oxidation. The second cycle generates 3-oxoheptanoyl-CoA, which is then cleaved by the enzyme 3-ketoacyl-CoA thiolase. This final step yields a molecule of acetyl-CoA and a molecule of propionyl-CoA.[3] While acetyl-CoA enters the citric acid cycle for energy production, propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate, through a series of enzymatic reactions.[1]

The key enzymes involved in the formation of 3-oxoheptanoyl-CoA from heptanoyl-CoA are:

-

Acyl-CoA Dehydrogenase: Catalyzes the initial oxidation of heptanoyl-CoA.

-

Enoyl-CoA Hydratase: Hydrates the resulting trans-Δ2-enoyl-CoA.[4][5]

-

L-3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the L-3-hydroxyacyl-CoA to 3-oxoheptanoyl-CoA.[6]

-

3-Ketoacyl-CoA Thiolase: Catalyzes the thiolytic cleavage of 3-oxoheptanoyl-CoA.[7]

Signaling Pathways and Metabolic Significance

While this compound itself is not a primary signaling molecule, its steady-state concentration and the flux through the odd-chain fatty acid oxidation pathway are critical indicators of metabolic health. The accumulation of odd-chain fatty acid intermediates, including this compound, can be indicative of enzymatic deficiencies in the β-oxidation pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency or mitochondrial trifunctional protein (TFP) deficiency.[8] Furthermore, the therapeutic use of triheptanoin, a triglyceride of heptanoic acid, in treating fatty acid oxidation disorders highlights the importance of understanding this pathway.[8][9]

Quantitative Data

Direct quantitative data for this compound and the kinetic parameters of enzymes specifically with 3-oxoheptanoyl-CoA as a substrate are not extensively reported in the literature. The following tables summarize available data for closely related medium-chain fatty acids, which can serve as a proxy for estimating the properties of this compound metabolism.

Table 1: Reported Concentrations of Medium-Chain Fatty Acids in Human Serum

| Analyte | Concentration (ng/mL) | Method | Population |

| Butyric Acid | 935.6 ± 246.5 | LC-MS/MS | Healthy Adults (n=54)[10][11] |

| Valeric Acid | 62.9 ± 15.3 | LC-MS/MS | Healthy Adults (n=54)[10][11] |

| Hexanoic Acid | 468.7 ± 377.5 | LC-MS/MS | Healthy Adults (n=54)[10][11] |

Table 2: Michaelis-Menten Constants (Km) of β-Oxidation Enzymes for Acetoacetyl-CoA

| Enzyme | Substrate | Km (µM) | Organism/Tissue |

| 3-Ketoacyl-CoA Thiolase I | Acetoacetyl-CoA | 11 | Sunflower Cotyledon Glyoxysomes |

| 3-Ketoacyl-CoA Thiolase II | Acetoacetyl-CoA | 27 | Sunflower Cotyledon Glyoxysomes |

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for studying its metabolic role. Due to their polarity and thermal instability, 3-oxo fatty acids often require derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative approach with simplified sample preparation.

Protocol 1: GC-MS Analysis of this compound

This protocol involves a two-step derivatization to enhance the volatility and stability of the analyte.[12][13]

1. Lipid Extraction (Folch Method) [13][14]

-

Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

-

Induce phase separation by adding water or a saline solution.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane) for derivatization.

2. Two-Step Derivatization [12][13]

-

Methoximation: Add 50 µL of a methoxyamine hydrochloride (MeOx) solution in pyridine (B92270) to the dried sample to form a more stable methoxime derivative of the keto group.[13]

-

Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample to derivatize the carboxylic acid group.[12][13]

3. GC-MS Analysis [15]

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Employ a temperature gradient program to separate the analytes. For example, an initial oven temperature of 80°C for 5 minutes, followed by a ramp of 3.8°C/min to 200°C, and then a ramp of 15°C/min to 290°C, holding for 6 minutes.[15]

-

Use selected ion monitoring (SIM) for quantification, targeting characteristic ions of the derivatized this compound.

Protocol 2: LC-MS/MS Analysis of Medium-Chain Fatty Acids

This protocol is adapted for the analysis of short and medium-chain fatty acids and can be optimized for this compound.[10][11]

1. Sample Preparation [10][11]

-

Perform protein precipitation of the serum or plasma sample using an organic solvent like isopropanol.

-

For enhanced sensitivity, derivatization with a reagent like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed.[10][11]

-

Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.

-

Employ a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[16]

-

Optimize the precursor and product ions for this compound.

Visualizations

Odd-Chain Fatty Acid β-Oxidation Pathway

Caption: The mitochondrial β-oxidation pathway for heptanoyl-CoA.

Experimental Workflow for GC-MS Analysis of this compound

References

- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. InterPro [ebi.ac.uk]

- 8. Fatty acid oxidation disorders - Merritt II - Annals of Translational Medicine [atm.amegroups.org]

- 9. Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. jfda-online.com [jfda-online.com]

- 15. lipidmaps.org [lipidmaps.org]

- 16. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Medium Chain and Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

The Metabolic Crossroads of 3-Oxoheptanoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoheptanoic acid, a seven-carbon β-keto acid, represents an intriguing molecule at the intersection of fatty acid metabolism and anaplerosis. As an odd-chain fatty acid derivative, its metabolic fate in mammalian cells offers a direct pathway to replenish intermediates of the tricarboxylic acid (TCA) cycle, a process critical for cellular energy homeostasis and various biosynthetic pathways. This technical guide provides an in-depth exploration of the metabolic processing of this compound, detailing the enzymatic reactions, summarizing available quantitative data, and presenting relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers investigating odd-chain fatty acid metabolism, developing therapeutics for metabolic disorders, and exploring novel anaplerotic strategies.

I. Overview of this compound Metabolism

The metabolic journey of this compound in mammalian cells begins with its activation to a coenzyme A (CoA) thioester, followed by its entry into the mitochondrial β-oxidation spiral. Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, the breakdown of 3-oxoheptanoyl-CoA yields both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. This propionyl-CoA is then converted through a series of enzymatic steps into succinyl-CoA, a key intermediate of the TCA cycle. This anaplerotic function underscores the therapeutic potential of odd-chain fatty acids and their derivatives in conditions characterized by TCA cycle intermediate deficiency.

II. The Metabolic Pathway: From Cytosol to the TCA Cycle

The complete metabolic pathway of this compound can be dissected into two main stages:

-

Activation and β-Oxidation: This stage occurs within the mitochondrial matrix and involves the sequential cleavage of two-carbon units.

-

Anaplerotic Conversion of Propionyl-CoA: This pathway converts the final three-carbon product of β-oxidation into a TCA cycle intermediate.

The following diagram illustrates the overall metabolic flow:

A. Activation and Mitochondrial Import

Before catabolism, this compound must be activated in the cytoplasm by conversion to its CoA thioester, 3-oxoheptanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase. As a medium-chain fatty acid derivative, 3-oxoheptanoyl-CoA can then cross the inner mitochondrial membrane independently of the carnitine shuttle system, which is required for long-chain fatty acids.

B. Mitochondrial β-Oxidation

Once inside the mitochondrial matrix, 3-oxoheptanoyl-CoA undergoes one full cycle and a final thiolytic cleavage of β-oxidation. The key enzymatic steps are:

-

Dehydrogenation: Catalyzed by an acyl-CoA dehydrogenase, this step introduces a double bond.

-

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

-

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

-

Thiolysis: A ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA.

For 3-oxoheptanoyl-CoA, the initial substrate is already a β-ketoacyl-CoA. Therefore, it directly enters the cycle at the thiolase step. The first thiolytic cleavage yields one molecule of acetyl-CoA and pentanoyl-CoA. Pentanoyl-CoA then undergoes a full round of β-oxidation to produce another molecule of acetyl-CoA and the final three-carbon molecule, propionyl-CoA.

C. Anaplerotic Pathway: Propionyl-CoA to Succinyl-CoA

The propionyl-CoA generated from the β-oxidation of 3-oxoheptanoyl-CoA serves as a crucial anaplerotic substrate.[1] It is converted to succinyl-CoA through the following enzymatic reactions:

-

Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[2]

-

Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

-

Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[3]

The resulting succinyl-CoA then enters the TCA cycle, contributing to the pool of cycle intermediates.[1]

III. Quantitative Data on Key Enzymes

While specific kinetic data for the enzymes acting on 3-oxoheptanoyl-CoA are limited, data for related substrates and key enzymes in the downstream anaplerotic pathway provide valuable insights.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference(s) |

| Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) | 3-Oxohexanoyl-CoA | Rat Liver | ~1.5 µM | - | [4][5] |

| 3-Oxooctanoyl-CoA | Rat Liver | ~1.0 µM | - | [4][5] | |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | Human Liver | 0.29 mM | - | [6] |

| Bicarbonate | Human Liver | 3.0 mM | - | [7] | |

| ATP | Human Liver | 0.08 mM | - | [7] | |

| Methylmalonyl-CoA Mutase (MUT) | L-Methylmalonyl-CoA | Human | - | - | [8] |

| Adenosylcobalamin (Cofactor) | Human | 0.3-1.4 x 10-5 M | 0.2-100% of WT | [8] | |

| Succinyl-CoA Synthetase (SCS) | Succinyl-CoA | E. coli | - | - | [9] |

| ADP | E. coli | - | - | [9] | |

| Phosphate | E. coli | - | - | [9] |

Note: Specific Vmax values are often dependent on enzyme concentration and assay conditions and are therefore not always reported in a standardized manner. The data for MCKAT reflects substrate affinity, highlighting its activity towards medium-chain 3-oxoacyl-CoAs. The data for MUT shows the impact of mutations on cofactor binding affinity and maximal velocity.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

A. Synthesis of 3-Oxoheptanoyl-CoA

A standard method for the synthesis of acyl-CoA esters involves the activation of the corresponding carboxylic acid.[10]

Protocol 1: Chemo-enzymatic Synthesis of 3-Oxoheptanoyl-CoA

-

Activation of this compound:

-

Dissolve this compound in an appropriate organic solvent (e.g., anhydrous tetrahydrofuran).

-

Add carbonyldiimidazole (CDI) in a 1:1 molar ratio to the carboxylic acid and stir at room temperature for 1-2 hours to form the acyl-imidazole intermediate.

-

-

Thioesterification with Coenzyme A:

-

Prepare a solution of Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., 100 mM sodium bicarbonate, pH 8.5).

-

Slowly add the acyl-imidazole solution to the Coenzyme A solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

-

Purification:

-

Purify the resulting 3-oxoheptanoyl-CoA using solid-phase extraction (SPE) with a C18 cartridge or by reversed-phase high-performance liquid chromatography (HPLC).

-

Lyophilize the purified product for storage.

-

B. In Vitro β-Oxidation Assay

This assay measures the rate of β-oxidation by monitoring the reduction of NAD+ to NADH spectrophotometrically.[11]

Protocol 2: Spectrophotometric Assay of β-Oxidation

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing Tris-HCl (pH 8.0), NAD+, Coenzyme A, FAD, and dithiothreitol (B142953) (DTT).

-

Add the purified enzymes of the β-oxidation spiral (acyl-CoA dehydrogenase, enoyl-CoA hydratase, hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase) to the reaction mixture.

-

-

Assay Initiation and Measurement:

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the substrate, 3-oxoheptanoyl-CoA.

-

Monitor the increase in absorbance at 340 nm (the absorbance maximum of NADH) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADH production using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1).

-

Express the enzyme activity in units of nmol of NADH formed per minute per milligram of protein.

-

C. Analysis of Organic Acids by GC-MS

This protocol is used to quantify the end-products of this compound metabolism, such as succinate, from cell culture media or cell lysates.[12][13]

Protocol 3: GC-MS Analysis of TCA Cycle Intermediates

-

Sample Preparation:

-

Collect cell culture media or cell lysates.

-

For cell lysates, perform a protein precipitation step (e.g., with cold methanol (B129727) or perchloric acid) and centrifuge to remove protein.

-

Add an internal standard (e.g., a stable isotope-labeled version of the analyte of interest) to the supernatant.

-

-

Derivatization:

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Derivatize the organic acids to make them volatile for GC analysis. A common method is two-step derivatization with methoxyamine hydrochloride (to protect keto groups) followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program to separate the derivatized organic acids.

-

Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the derivatized organic acids.

-

Quantify the amount of each organic acid in the sample by comparing its peak area to the peak area of the internal standard and the standard curve.

-

D. Cellular Fractionation for Mitochondrial Isolation

To study the mitochondrial-specific metabolism of this compound, it is essential to isolate mitochondria from mammalian cells.[1][14]

Protocol 4: Isolation of Mitochondria by Differential Centrifugation

-

Cell Homogenization:

-

Harvest cultured mammalian cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic homogenization buffer.

-

Disrupt the cells using a Dounce homogenizer or a similar mechanical method.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

-

Mitochondrial Wash:

-

Resuspend the mitochondrial pellet in a wash buffer and repeat the high-speed centrifugation step to increase the purity of the mitochondrial fraction.

-

The final mitochondrial pellet can be used for downstream applications such as β-oxidation assays or western blotting to confirm the purity of the fraction using mitochondrial markers.

-

V. Conclusion and Future Directions

The metabolism of this compound provides a direct link between odd-chain fatty acid catabolism and the replenishment of the TCA cycle. Its anaplerotic potential makes it a molecule of significant interest for therapeutic applications in metabolic diseases. While the general metabolic pathway is well-understood, further research is needed to elucidate the specific enzyme kinetics of 3-oxoheptanoyl-CoA β-oxidation in various mammalian tissues. The development of robust analytical methods, including the synthesis of stable isotope-labeled this compound, will be crucial for detailed flux analysis and a deeper understanding of its metabolic fate in both healthy and diseased states. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate role of this compound in cellular metabolism.

References

- 1. assaygenie.com [assaygenie.com]

- 2. interchim.fr [interchim.fr]

- 3. Succinyl-CoA synthetase - Proteopedia, life in 3D [proteopedia.org]

- 4. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]

- 5. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. metbio.net [metbio.net]

- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation of crude mitochondrial fraction from cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoheptanoic acid, also known as n-valeryl acetic acid, is a medium-chain keto acid. As a derivative of heptanoic acid, it features a ketone group at the beta-carbon (C3) position.[1] Compounds of this class are of significant interest in metabolic research as they are intermediates in fatty acid biosynthesis and metabolism.[1] This guide provides a comprehensive overview of the known physicochemical properties, experimental protocols, and metabolic context of this compound.

Physicochemical Properties

Quantitative data for this compound is limited, with many properties currently available only through computational prediction. Experimental data for the related compound, 6-oxoheptanoic acid, is included for comparison.[2][3]

| Property | Value | Source | Notes |

| Molecular Formula | C₇H₁₂O₃ | PubChem[4] | |

| Molecular Weight | 144.17 g/mol | PubChem[4] | |

| IUPAC Name | This compound | PubChem[4] | |

| Synonyms | n-valeryl acetic acid | Human Metabolome Database | |

| Melting Point | Not Available | Human Metabolome Database | The related isomer, 6-oxoheptanoic acid, has a melting point of 34-36 °C.[2] |

| Boiling Point | Not Available | Human Metabolome Database | 6-oxoheptanoic acid has a boiling point of 138-140 °C at 1.5 mmHg.[2] |

| Water Solubility | Predicted to be practically insoluble | Human Metabolome Database | The molecule is described as very hydrophobic. |

| pKa (Strongest Acidic) | 4.48 (Predicted) | ChemAxon via Human Metabolome Database | This value is computationally predicted and indicates a moderately acidic carboxylic acid group. |

| LogP | 0.89 (Predicted by ALOGPS), 1.59 (Predicted by ChemAxon) | Human Metabolome Database | Indicates a preference for lipophilic environments over aqueous ones. |

| Density | Not Available | - | 6-oxoheptanoic acid has a density of 1.059 g/mL.[2] |

Metabolic Significance and Signaling Pathways

This compound is classified as a medium-chain keto acid. These molecules are key intermediates in mitochondrial beta-oxidation, the metabolic pathway responsible for breaking down fatty acids to produce energy.[1] The accumulation of medium-chain fatty acids and their derivatives, such as 3-oxooctanoic acid, can be indicative of metabolic disorders like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1]

Medium-chain fatty acids can also serve as an alternative energy source for the brain, which is particularly relevant in the context of neurodegenerative diseases where glucose metabolism may be impaired.[5] The metabolism of these fatty acids leads to the production of ketone bodies, which can be utilized by neurons and astrocytes.[6][7]

Metabolic pathway of heptanoic acid via beta-oxidation.

Experimental Protocols

While specific, validated protocols for this compound are not widely available in the public literature, the following sections detail generalized methodologies based on established procedures for structurally related compounds.

Synthesis of this compound (General Approach)

A common strategy for the synthesis of beta-keto acids involves the hydrolysis of a corresponding ester, which can be formed via a Claisen condensation or similar reaction.

Materials:

-

A suitable starting ester (e.g., ethyl pentanoate)

-

A strong base (e.g., sodium ethoxide)

-

Ethyl acetate (B1210297)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Condensation: React ethyl pentanoate with ethyl acetate in the presence of a strong base like sodium ethoxide. This reaction forms the ethyl ester of this compound.

-

Hydrolysis: The resulting ethyl 3-oxoheptanoate is then saponified using an aqueous base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., HCl) to yield the free this compound.

-

Workup and Extraction: The acidic product is extracted from the aqueous solution using an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude product.

Purification

Due to the presence of both a carboxylic acid and a ketone functional group, purification can be challenging. A common method involves acid-base extraction.[8]

Procedure:

-

Dissolve the crude product in an organic solvent.

-

Extract with a basic aqueous solution (e.g., sodium bicarbonate). The acidic this compound will move to the aqueous layer, leaving non-acidic impurities in the organic layer.

-

Separate the aqueous layer and acidify it (e.g., with dilute HCl).

-

Extract the protonated this compound back into an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

-

For higher purity, silica (B1680970) gel column chromatography can be employed, typically using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).[8]

General workflow for the synthesis and analysis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the aliphatic chain protons, a singlet or doublet for the methylene (B1212753) group between the carbonyls, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Should display distinct peaks for the two carbonyl carbons (ketone and carboxylic acid), the methylene carbon between them, and the carbons of the butyl chain.

Mass Spectrometry (MS):

-

This technique is used to confirm the molecular weight of the compound.[9]

-

Electron Ionization (EI): Expected to show a molecular ion peak and characteristic fragmentation patterns, such as alpha-cleavage adjacent to the carbonyl groups.

-

Electrospray Ionization (ESI): In negative ion mode, a prominent peak for the deprotonated molecule [M-H]⁻ would be expected. Predicted collision cross-section data for various adducts are available.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C7H12O3 | CID 113342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potential benefits of medium chain fatty acids in aging and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of action for the medium-chain triglyceride ketogenic diet in neurological and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 3-Oxoheptanoic Acid and its Relation to Medium-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-oxoheptanoic acid, a beta-keto acid intrinsically linked to the metabolism of medium-chain fatty acids (MCFAs). The document elucidates the biochemical role of this compound as a key metabolic intermediate, details its formation and subsequent enzymatic processing, and explores its potential, though currently underexplored, signaling functions. This guide furnishes detailed experimental protocols for the synthesis and quantification of this compound, alongside quantitative data on related enzyme kinetics. Visual diagrams of pertinent metabolic and experimental workflows are provided to facilitate a deeper understanding of the molecular processes. This resource is intended to serve as a foundational tool for researchers and professionals engaged in the study of fatty acid metabolism and the development of therapeutics targeting metabolic pathways.

Introduction to this compound and Medium-Chain Fatty Acids

Medium-chain fatty acids (MCFAs) are saturated fatty acids with a chain length of 6 to 12 carbon atoms. Unlike their long-chain counterparts, MCFAs are readily absorbed from the gastrointestinal tract and transported directly to the liver via the portal vein. In the liver, they undergo rapid mitochondrial beta-oxidation, serving as a readily available energy source.

This compound, also known as 3-ketoheptanoic acid, is a seven-carbon beta-keto acid. In its activated form, 3-oxoheptanoyl-CoA, it is a critical, albeit transient, intermediate in the beta-oxidation of heptanoic acid (C7), a medium-chain fatty acid. The study of this compound and its metabolic context is crucial for understanding the nuances of MCFA metabolism and its implications in health and disease.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Expected to be a solid or liquid |

| SMILES | CCCCC(=O)CC(=O)O |

| InChIKey | PRRBQHNMYJRHFW-UHFFFAOYSA-N |

The Role of 3-Oxoheptanoyl-CoA in Medium-Chain Fatty Acid Beta-Oxidation

The catabolism of MCFAs occurs primarily within the mitochondrial matrix through a cyclical process called beta-oxidation. Each cycle consists of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. 3-Oxoheptanoyl-CoA is a key intermediate in the beta-oxidation of heptanoic acid.

The formation of 3-oxoheptanoyl-CoA is the third step in the beta-oxidation of heptanoyl-CoA, catalyzed by 3-hydroxyacyl-CoA dehydrogenase. This NAD⁺-dependent enzyme oxidizes L-3-hydroxyheptanoyl-CoA to 3-oxoheptanoyl-CoA.

Subsequently, 3-oxoheptanoyl-CoA serves as the substrate for the final enzyme of the beta-oxidation cycle, medium-chain 3-ketoacyl-CoA thiolase (MCKAT). This enzyme catalyzes the thiolytic cleavage of 3-oxoheptanoyl-CoA, yielding acetyl-CoA and pentanoyl-CoA. Pentanoyl-CoA then enters the next round of beta-oxidation.

Enzyme Kinetics

The efficiency of MCFA metabolism is dictated by the kinetic properties of the enzymes involved. While specific kinetic parameters for MCKAT with 3-oxoheptanoyl-CoA as a substrate are not extensively documented, data from related medium-chain 3-ketoacyl-CoAs provide valuable insights. The promiscuity of MCKAT allows it to act on a range of medium-chain substrates.[1][2]

Table 2: Representative Kinetic Parameters for Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT)

| Substrate | Km (μM) | Vmax (U/mg) | Source |

| 3-Oxohexanoyl-CoA | ~5 | ~150 | Hypothetical data based on literature |

| 3-Oxooctanoyl-CoA | ~8 | ~120 | Hypothetical data based on literature |

| 3-Oxoheptanoyl-CoA | Estimated ~6-10 | Estimated ~130-160 | Extrapolated |

Note: The kinetic values for 3-Oxoheptanoyl-CoA are extrapolated and should be determined experimentally for precise characterization.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol describes a general approach for the synthesis of this compound based on the Claisen condensation reaction.[3]

Materials:

-

Methyl pentanoate (valerate)